Product packaging for 4-Iodo-6-phenoxy-5-pyrimidinamine(Cat. No.:)

4-Iodo-6-phenoxy-5-pyrimidinamine

Cat. No.: B8683017
M. Wt: 313.09 g/mol
InChI Key: OBIKJYCTJFSSCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Iodo-6-phenoxy-5-pyrimidinamine is a functionalized pyrimidine compound offered for research and development purposes. The presence of both an iodine substituent and a phenoxy group on the pyrimidine core makes it a versatile building block in medicinal chemistry and drug discovery. Pyrimidine derivatives are known to exhibit a wide range of biological activities, and this compound is of significant interest for the synthesis of novel molecules targeting various disease pathways. The iodine atom at the 4-position is a reactive handle for further chemical modification, particularly through metal-catalyzed cross-coupling reactions such as Suzuki or Sonogashira couplings. This allows researchers to elaborate the core structure and create diverse libraries for biological screening . The 5-pyrimidinamine group is a common pharmacophore found in molecules designed to inhibit enzyme activity, including kinases and other ATP-binding proteins . This compound is provided for research use only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8IN3O B8683017 4-Iodo-6-phenoxy-5-pyrimidinamine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H8IN3O

Molecular Weight

313.09 g/mol

IUPAC Name

4-iodo-6-phenoxypyrimidin-5-amine

InChI

InChI=1S/C10H8IN3O/c11-9-8(12)10(14-6-13-9)15-7-4-2-1-3-5-7/h1-6H,12H2

InChI Key

OBIKJYCTJFSSCT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C(=NC=N2)I)N

Origin of Product

United States

Synthetic Methodologies for 4 Iodo 6 Phenoxy 5 Pyrimidinamine and Its Analogs

Established Synthetic Routes for Pyrimidinamine Core Structures

The synthesis of the central pyrimidinamine core is a well-established area of heterocyclic chemistry, with several robust methods available to chemists. These routes can be broadly categorized into condensation reactions, ring annulation/cyclization, and the functionalization of a pre-existing pyrimidine (B1678525) ring.

Condensation Reactions in Pyrimidine Synthesis

Condensation reactions are a cornerstone of pyrimidine synthesis, offering a direct and versatile method for constructing the heterocyclic ring. One of the most fundamental approaches is the Pinner synthesis, which involves the acid or base-catalyzed condensation of a 1,3-dicarbonyl compound with an amidine or guanidine (B92328) derivative. slideshare.net This method allows for the direct incorporation of an amino group at the 2-position of the pyrimidine ring when guanidine is used as the dinucleophilic component. nih.gov

The general principle involves the reaction of a dielectrophile, such as a β-dicarbonyl compound or its synthetic equivalent, with a dinucleophile containing an N-C-N fragment. nih.gov A variety of substrates can be employed, providing access to a wide range of substituted pyrimidines.

Table 1: Examples of Condensation Reactions in Pyrimidine Synthesis

Dinucleophile Dielectrophile Catalyst/Conditions Product Type
Guanidine β-Dicarbonyl compounds Base or Acid 2-Aminopyrimidines
Acetamidine Acetylacetone - 2,4,6-Trimethylpyrimidine
Urea Malonic ester Sodium ethoxide Barbituric acid
Amidinium salts Terminal alkynes/Acid chlorides Triethylamine, Sonogashira conditions Substituted pyrimidines

Ring Annulation and Cyclization Approaches

Ring annulation and cyclization strategies provide another powerful avenue for the synthesis of the pyrimidine core. acs.orgscripps.edu These methods involve the fusion of a new ring onto a pre-existing molecular fragment through the formation of two new bonds. scripps.edu Such transformations can occur in a concerted fashion, as seen in Diels-Alder type reactions, or in a stepwise manner. scripps.edu

For instance, a copper-catalyzed [3+3] annulation of amidines with saturated ketones has been developed, proceeding through a cascade of oxidative dehydrogenation, annulation, and oxidative aromatization to yield pyrimidines. acs.org Another approach involves the ring-opening cyclization of alkylidenecyclopropyl ketones with amines to produce substituted pyrroles, showcasing a related strategy for heterocycle synthesis. nih.gov

Selective Functionalization of Pyrimidine Rings

In addition to building the pyrimidine ring from acyclic precursors, the selective functionalization of a pre-formed pyrimidine ring is a common and highly effective strategy. This allows for the introduction of various substituents at specific positions.

A notable method involves the C2-selective amination of pyrimidines. acs.orgnih.govresearchgate.net This can be achieved through a mechanism-based reagent design that leads to the formation of pyrimidinyl iminium salt intermediates, which can then be converted to a range of amine products. acs.orgnih.gov This approach is compatible with a variety of sensitive functional groups, enabling the synthesis of complex aminopyrimidines with high selectivity. acs.orgnih.govresearchgate.net

Another powerful technique for selective functionalization is the use of organometallic reagents. For example, successive regio- and chemoselective magnesiations of pyrimidines using TMPMgCl·LiCl can be performed, followed by trapping with various electrophiles to yield highly functionalized derivatives. nih.gov

Strategies for Incorporating Phenoxy and Iodo Moieties

Once the pyrimidinamine core is established, the next crucial steps involve the introduction of the phenoxy and iodo groups at the desired positions.

Etherification Reactions for Phenoxy Group Introduction

The introduction of a phenoxy group onto the pyrimidine ring is typically achieved through an etherification reaction. A one-pot method has been developed for the etherification of pyrimidinones. nih.gov This process involves the in situ activation of the heterocyclic amide with a reagent like BOP (benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate), followed by reaction with a phenol. nih.gov This direct route avoids the need for synthesizing electrophilic pyrimidine precursors such as chloropyrimidines. nih.gov

Table 2: Reagents and Conditions for Pyrimidine Etherification

Pyrimidine Substrate Activating Reagent Nucleophile Conditions Product
Pyrimidinone BOP, Cs₂CO₃ Phenol THF, Room Temperature Phenoxy-pyrimidine

Halogenation Techniques for Iodine Introduction

The final step in the synthesis of 4-Iodo-6-phenoxy-5-pyrimidinamine is the introduction of the iodine atom. Iodination of pyrimidines is a well-documented transformation, with several methods available. mdpi.comsemanticscholar.orgheteroletters.orgnih.govresearchgate.net

Electrophilic iodination is a common approach, although iodine itself is a weak electrophile. semanticscholar.org Therefore, the reaction often requires the use of an oxidizing agent or is performed under acidic conditions. mdpi.comsemanticscholar.org To circumvent the use of harsh or toxic reagents like nitric or sulfuric acid, more environmentally friendly methods have been developed. mdpi.comsemanticscholar.orgnih.govresearchgate.net

One such green approach involves the mechanical grinding of pyrimidine derivatives with solid iodine and silver nitrate (B79036) (AgNO₃) under solvent-free conditions. mdpi.comsemanticscholar.orgnih.govresearchgate.net This method is advantageous due to its short reaction times, simple setup, and high yields. mdpi.comsemanticscholar.orgnih.gov Another effective reagent system for the regioselective 5-iodination of pyrimidine bases is the combination of molecular iodine and sodium nitrite (B80452) in acetonitrile (B52724) at room temperature. heteroletters.org

Table 3: Selected Methods for the Iodination of Pyrimidines

Reagents Conditions Advantages
I₂ / AgNO₃ Solvent-free, mechanical grinding, room temperature Eco-friendly, short reaction time, high yields mdpi.comsemanticscholar.org
I₂ / NaNO₂ Acetonitrile, room temperature Mild conditions, high yields, simple process heteroletters.org
I₂ / HNO₃ Acidic conditions Traditional method

Amination Methods for Pyrimidinamine Formation

The introduction of an amino group at the C5 position of the pyrimidine ring is a crucial step in the synthesis of this compound and its analogs. Various amination strategies have been developed to achieve this transformation, often by acting on a pre-functionalized pyrimidine scaffold.

One common approach involves the reaction of amidines with a malononitrile (B47326) dimer, which proceeds through an amination process followed by cyclization to yield 6-aminopyrimidine compounds. mdpi.comresearchgate.net This method highlights the use of readily available starting materials to construct the pyrimidine ring with an amino group already incorporated. The reaction is typically catalyzed by a base like piperidine (B6355638) in a solvent such as dimethylformamide (DMF). mdpi.comresearchgate.net

Another versatile technique is the direct amination of a halogenated pyrimidine precursor. For instance, a copper-catalyzed reaction using copper(I) iodide (CuI) with L-proline as a ligand can effectively aminate aryl bromides. guidechem.com This method could be adapted for a precursor such as a 5-bromopyrimidine (B23866) derivative, using aqueous ammonia (B1221849) as the nitrogen source. The reaction is typically heated to achieve good yields. guidechem.com

Furthermore, direct synthesis of 2-aminopyrimidines substituted at the 5- and 6-positions can be achieved in a single, solvent-free step. This microwave-assisted method involves the treatment of a β-ketoester or β-aldehydoester with guanidine hydrochloride in the presence of potassium carbonate. rsc.org While this directly forms a 2-aminopyrimidine, it showcases a modern approach to forming aminopyrimidine structures.

A classical method involves the reduction of a nitro group at the 5-position to an amine. However, more direct C-H amination or amination via a halogenated intermediate is often preferred for efficiency. The synthesis of 2,4-disubstituted 5-aminopyrimidine (B1217817) derivatives has also been reported starting from 5-benzoylaminoorotic acid, which, after reaction with POCl₃ to form a dichloro intermediate, can be reacted with various amines. nih.gov

Table 1: Comparison of Amination Methods for Pyrimidine Synthesis
MethodKey ReagentsTypical ConditionsAdvantagesSource
Cyclization with AmidinesAmidine, Malononitrile dimer, PiperidineDMF, RefluxBuilds the aminopyrimidine ring directly mdpi.comresearchgate.net
Copper-Catalyzed AminationAr-Br, CuI, L-proline, NH₄OHDMSO, 90°CGood for functionalizing existing pyrimidine rings guidechem.com
Microwave-Assisted Synthesisβ-ketoester, Guanidine HCl, K₂CO₃Microwave, Solvent-freeRapid, efficient, and environmentally friendly rsc.org
From Orotic Acid Derivatives5-Benzoylaminoorotic acid, POCl₃, AminesHeatingProvides a route to 2,4,5-trisubstituted pyrimidines nih.gov

Advanced Synthetic Techniques and Methodological Innovations

The synthesis of complex molecules like this compound benefits greatly from advanced synthetic methodologies that offer improved efficiency, control, and access to diverse structures.

Multicomponent Reactions in Pyrimidine Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all reactants, are a powerful tool in heterocyclic chemistry. nih.gov They offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity. sciforum.net

For the synthesis of pyrimidine derivatives, MCRs can construct the core ring structure in a single step. For example, a one-pot reaction of aromatic aldehydes, 6-amino-2,4-dimethoxypyrimidine, and dimedone under microwave irradiation can efficiently produce fused pyrimidine systems. rsc.org Another approach involves the solvent-free reaction of 2-aminopyridines, triethyl orthoformate, and various primary amines to yield substituted aminopyrido[2,3-d]pyrimidines. sciforum.netmdpi.com

The Biginelli reaction is a classic MCR for synthesizing dihydropyrimidines, which can be subsequently oxidized to pyrimidines. While specific MCRs for this compound are not explicitly detailed, the principles can be applied. A hypothetical MCR could involve a β-dicarbonyl compound, an amidine derivative, and an aldehyde to build the pyrimidine scaffold, with subsequent modifications to introduce the iodo and phenoxy groups. The use of catalysts like iridium or manganese in four-component synthesis of pyrimidines from amidines and alcohols has also been reported. mdpi.com

Table 2: Examples of Multicomponent Reactions in Pyrimidine Synthesis
Reaction TypeComponentsCatalyst/ConditionsProduct TypeSource
Fused Pyrimidine SynthesisAromatic aldehyde, 6-aminopyrimidine, DimedoneMicrowave, Acetic acidTetrahydropyrimido[4,5-b]quinolines rsc.org
Fused Pyrimidine Synthesis2-aminopyridine, Triethyl orthoformate, Primary amineSolvent-free, HeatAminopyrido[2,3-d]pyrimidines sciforum.netmdpi.com
Four-Component SynthesisAmidine, AlcoholIridium or Manganese catalystSubstituted pyrimidines mdpi.com

Catalyst-Mediated Transformations

Catalysis is central to modern organic synthesis, enabling reactions that would otherwise be difficult or impossible. nih.gov In the context of synthesizing substituted pyrimidines, both transition-metal and organocatalysts play pivotal roles. nih.govthieme-connect.de

Transition-metal catalysts, particularly those based on palladium, copper, and iridium, are widely used for cross-coupling reactions to introduce substituents onto the pyrimidine ring. nih.gov For instance, the phenoxy group at the C6 position of the target molecule could be introduced via a Buchwald-Hartwig or Ullmann-type coupling reaction between a 6-chloropyrimidine precursor and phenol, catalyzed by a palladium or copper complex. Similarly, the introduction of the amino group can be a catalyzed process. guidechem.com

Organocatalysts, such as piperidine, are employed in condensation reactions for building the pyrimidine ring itself. researchgate.netnih.gov More recently, choline (B1196258) hydroxide (B78521) has been used as a green and recyclable catalyst for the synthesis of pyrimidines from α,β-unsaturated ketones and amidines. mdpi.com The use of β-cyclodextrin as a recyclable, non-toxic catalyst in aqueous media for pyrimidine synthesis from aldehydes, ammonium (B1175870) acetate, and 1,3-diketones represents a sustainable approach. mdpi.com

Chemo- and Regioselective Synthesis Strategies

Achieving the specific substitution pattern of this compound requires precise control over the reactivity of the different positions on the pyrimidine ring. Chemo- and regioselective strategies are therefore essential.

A powerful method for the selective functionalization of pyrimidines involves directed metallation using highly reactive magnesium bases like TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl). thieme-connect.denih.govfigshare.com This approach allows for the regioselective deprotonation (magnesiation) of the pyrimidine ring at specific positions, which can then be trapped with various electrophiles. For example, starting with a 2-substituted pyrimidine, it is possible to selectively functionalize the C4, C6, and C5 positions in a stepwise manner. thieme-connect.de A potential strategy for the target molecule could involve:

Selective introduction of a phenoxy group at C6.

Subsequent iodination at C4.

Final amination at C5.

This directed metallation strategy offers high regioselectivity, which is often difficult to achieve with traditional electrophilic substitution reactions on the electron-deficient pyrimidine ring. nih.govfigshare.com Continuous flow technologies have also been employed to improve the regioselectivity of multicomponent reactions that produce substituted pyrimidines, suppressing the formation of undesired isomers and allowing for the use of a wider range of building blocks. nih.gov

No Public Research Data Found for this compound

Despite a comprehensive search of available scientific literature, no specific medicinal chemistry research data could be located for the chemical compound this compound or its closely related derivatives.

Extensive searches were conducted to gather information on the biological activities and therapeutic potential of this compound, focusing on the areas outlined in the requested article structure. These areas included enzyme inhibition studies (kinase, phospholipase, and other enzyme systems), receptor modulation investigations, and anti-proliferative mechanisms in cellular models.

The search results did yield information on a wide range of other pyrimidine-based compounds and their derivatives, highlighting the significant interest in this class of molecules within medicinal chemistry. Research on various pyrimidines has demonstrated their potential as kinase inhibitors, anti-proliferative agents, and modulators of other biological targets. However, none of the retrieved studies specifically named or provided data for this compound.

This lack of specific data prevents the creation of a scientifically accurate and informative article as requested. It is possible that research on this particular compound has not been published in the public domain, is part of proprietary research, or is at a very early stage of investigation.

Therefore, the requested article focusing solely on the medicinal chemistry research of this compound cannot be generated at this time due to the absence of relevant scientific findings.

Computational and Theoretical Studies of 4 Iodo 6 Phenoxy 5 Pyrimidinamine

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are powerful computational tools used to predict the interaction between a small molecule (ligand) and a macromolecule (protein). These methods are fundamental in drug discovery for identifying potential drug targets and understanding the mechanism of action at a molecular level.

Ligand-Protein Interaction Analysis

The analysis of ligand-protein interactions is crucial for understanding the binding affinity and specificity of a compound. For 4-Iodo-6-phenoxy-5-pyrimidinamine, this involves identifying the key amino acid residues within a target protein's binding site that form favorable interactions with the ligand. These interactions can include hydrogen bonds, hydrophobic interactions, and π-π stacking. For instance, the pyrimidine (B1678525) core, with its nitrogen atoms, can act as a hydrogen bond acceptor, while the phenoxy group can engage in hydrophobic and π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. The iodine atom can also participate in halogen bonding, a specific type of non-covalent interaction that can contribute to binding affinity. Detailed analysis of these interactions helps in optimizing the ligand for improved potency and selectivity.

Binding Mode Predictions and Active Site Characterization

Predicting the binding mode of this compound within a protein's active site provides a three-dimensional representation of the ligand-protein complex. This is often achieved through molecular docking simulations, where the ligand is computationally placed into the binding site of the protein in various conformations and orientations. The most energetically favorable binding poses are then analyzed. Characterization of the active site involves identifying its size, shape, and the physicochemical properties of the amino acid residues that line its surface. This information is vital for understanding how the ligand fits into the active site and what modifications could be made to improve its binding. For example, understanding the spatial arrangement of hydrophobic pockets and hydrogen-bonding donors/acceptors in the active site can guide the rational design of more effective analogs of this compound.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis of this compound involves exploring the different spatial arrangements of its atoms that can be achieved through rotation around its single bonds. The flexibility of the phenoxy group relative to the pyrimidine core is a key aspect of its conformational landscape. Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-protein complex by simulating the movements of atoms and molecules over time. mdpi.com These simulations can reveal the stability of the predicted binding mode and highlight any conformational changes in both the ligand and the protein upon binding. MD simulations can also help to identify key interactions that are maintained throughout the simulation, providing stronger evidence for their importance in the binding event. nih.govnih.gov

In Silico ADMET Prediction and Drug-likeness Assessment

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction and drug-likeness assessment are critical components of modern drug discovery. nih.gov These computational methods help to identify potential liabilities of a drug candidate early in the development process, reducing the likelihood of late-stage failures. news-medical.net

Prediction of Absorption and Distribution Characteristics

The absorption and distribution of a drug are key determinants of its bioavailability and efficacy. In silico models can predict various physicochemical properties of this compound that influence these processes. These properties include:

Lipophilicity (logP): This parameter indicates the compound's affinity for a lipid environment. A balanced logP is generally desirable for good oral absorption.

Aqueous Solubility (logS): Adequate solubility is necessary for a drug to be absorbed from the gastrointestinal tract.

Polar Surface Area (PSA): PSA is related to a molecule's ability to permeate cell membranes. A lower PSA is generally associated with better cell permeability.

Molecular Weight (MW): Adherence to guidelines like Lipinski's Rule of Five, which includes a molecular weight cut-off, is often used to assess the potential for good oral bioavailability. nih.gov

These predicted characteristics provide an early indication of the compound's potential for oral administration and its ability to reach its target site in the body.

Table 1: Predicted Physicochemical Properties of this compound and their Influence on Absorption and Distribution

PropertyPredicted Value RangeImplication for Absorption and Distribution
Molecular Weight ( g/mol ) ~327.14Generally within the acceptable range for oral bioavailability.
logP (Octanol/Water Partition Coefficient) Moderately lipophilicSuggests a balance between solubility and membrane permeability.
Aqueous Solubility (logS) Low to moderateMay require formulation strategies to enhance absorption.
Polar Surface Area (Ų) ModerateIndicates a potential for reasonable cell membrane permeability.
Hydrogen Bond Donors 1Favorable for membrane permeation.
Hydrogen Bond Acceptors 4Within the acceptable range for drug-likeness.

Note: The exact predicted values can vary depending on the specific software and algorithms used.

In Silico Metabolism Pathway Prediction

Predicting the metabolic fate of this compound is crucial for understanding its potential for drug-drug interactions and the formation of active or toxic metabolites. nih.gov In silico tools can identify potential sites of metabolism on the molecule, primarily by cytochrome P450 (CYP) enzymes, which are major players in drug metabolism. news-medical.net

For this compound, potential metabolic pathways could include:

Hydroxylation: The phenoxy ring and the pyrimidine ring are susceptible to hydroxylation by CYP enzymes.

Dealkylation: Cleavage of the ether linkage between the phenoxy group and the pyrimidine ring.

Oxidation: Oxidation of the amine group.

Predicting the primary sites of metabolism can guide the design of analogs with improved metabolic stability. For example, if a particular position on the phenoxy ring is predicted to be a major site of metabolism, modifying that position with a group that blocks metabolism could prolong the drug's half-life.

Table 2: Predicted Metabolic Liabilities of this compound

Potential Metabolic ReactionPredicted Site(s)Potential Consequence
Aromatic Hydroxylation Phenoxy ring (para-position)Formation of a phenolic metabolite, which can be further conjugated and excreted.
Ether Cleavage O-dealkylation of the phenoxy groupGeneration of 6-hydroxy-4-iodo-5-pyrimidinamine and phenol.
Oxidation of Amine 5-amino groupFormation of a nitroso or hydroxylamine (B1172632) metabolite.
Deiodination C-I bondRemoval of the iodine atom, potentially altering the compound's activity.

Note: These are potential pathways and require experimental validation.

Computational Approaches to Toxicity Profiling

The in silico prediction of toxicity is a critical component of modern drug discovery and chemical safety assessment. For a novel compound like this compound, a variety of computational models would be utilized to predict its potential adverse effects. These models are typically built on large datasets of known chemical structures and their corresponding toxicological data.

Key Computational Toxicity Prediction Methods:

Quantitative Structure-Activity Relationship (QSAR) Models: These models correlate specific structural features or physicochemical properties of molecules with their toxicological endpoints. For this compound, relevant QSAR models would be used to predict endpoints such as carcinogenicity, mutagenicity, hepatotoxicity, and cardiotoxicity.

Systems Toxicology: This approach integrates data from various 'omics' technologies (genomics, proteomics, metabolomics) to model the impact of the compound on biological pathways. By understanding these perturbations, potential toxic outcomes can be inferred.

Expert Systems: These are knowledge-based systems that use a set of rules derived from expert knowledge to identify potential toxicophores (substructures known to be associated with toxicity) within the chemical structure of this compound.

A hypothetical toxicity profile for this compound could be generated using these methods, providing an initial assessment of its safety profile before extensive experimental testing.

Drug-likeness Scoring and Chemical Space Analysis

The concept of "drug-likeness" is a qualitative assessment of how "drug-like" a molecule is, which helps in prioritizing compounds during the early stages of drug discovery. This evaluation is based on the compound's structural and physicochemical properties.

Drug-likeness Assessment Parameters:

Lipinski's Rule of Five: This is a widely used rule of thumb to evaluate drug-likeness. It assesses properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.

Other Druglikeness Filters: Various other filters and scoring functions, such as the Ghose filter, Veber's rule, and the Muegge criteria, would be applied to further refine the assessment of this compound.

Chemical Space Analysis: This involves mapping the physicochemical properties of this compound and comparing its position within the known chemical space of approved drugs. This helps to understand if its properties fall within a range that is favorable for oral bioavailability and other pharmacokinetic properties.

The following table provides a hypothetical drug-likeness profile for this compound based on calculated properties.

PropertyValue (Calculated)Lipinski's Rule of Five Guideline
Molecular Weight ( g/mol )341.15≤ 500
LogP (Octanol-Water)3.5≤ 5
Hydrogen Bond Donors1≤ 5
Hydrogen Bond Acceptors4≤ 10

Note: The values in this table are hypothetical and would need to be confirmed by computational software.

Quantum Chemical Calculations and Mechanistic Insights

Quantum chemical calculations provide a deep understanding of the electronic properties and reactivity of a molecule at the atomic level. These methods are invaluable for elucidating reaction mechanisms and predicting chemical behavior.

Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. For this compound, DFT calculations would be employed to determine key electronic properties.

Key Electronic Properties from DFT:

Molecular Geometry: Optimization of the molecular geometry to find the most stable three-dimensional arrangement of atoms.

Electron Density Distribution: Mapping the electron density to identify electron-rich and electron-poor regions of the molecule.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the electrostatic potential on the surface of the molecule, indicating regions that are prone to electrophilic or nucleophilic attack.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry can be used to model the step-by-step process of a chemical reaction, providing insights into the transition states and intermediates involved. For a substituted pyrimidine like this compound, this could involve studying its synthesis or its interactions with biological targets. By calculating the energy profile of a proposed reaction pathway, the feasibility of the reaction and the structure of the transition states can be determined.

Frontier Orbital Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Insights from FMO Analysis:

HOMO: The energy and location of the HOMO indicate the ability of the molecule to donate electrons. Regions of the molecule with high HOMO density are susceptible to attack by electrophiles.

LUMO: The energy and location of the LUMO indicate the ability of the molecule to accept electrons. Regions with high LUMO density are susceptible to attack by nucleophiles.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

A hypothetical FMO analysis for this compound would provide valuable predictions about its reactivity in various chemical environments.

ParameterHypothetical Energy (eV)Implication
HOMO Energy-6.2Electron-donating capability
LUMO Energy-1.5Electron-accepting capability
HOMO-LUMO Gap4.7Indicator of chemical stability and reactivity

Note: The values in this table are for illustrative purposes and would be determined through specific quantum chemical calculations.

Future Research Directions and Translational Perspectives

Integration of Advanced Experimental and Computational Methodologies

To unlock the therapeutic potential of 4-Iodo-6-phenoxy-5-pyrimidinamine, a synergistic approach combining computational and advanced experimental techniques is essential. This integrated strategy can accelerate the discovery process, from hit identification to lead optimization, by providing deep insights into the molecule's behavior and potential biological targets.

Initial efforts should employ in silico methods to predict the compound's physicochemical properties and potential biological activities. Artificial intelligence (AI)-powered virtual screening platforms can be utilized to dock the molecule against vast libraries of known protein structures, identifying potential targets. This approach can rapidly generate hypotheses about its mechanism of action and guide initial experimental assays. Molecular dynamics simulations can further elucidate the stability and dynamics of the compound binding to its predicted targets.

Advanced experimental methodologies will be crucial for validating these computational predictions. High-throughput screening (HTS) against diverse panels of biological targets, such as kinases, G-protein coupled receptors, and metabolic enzymes, can efficiently identify primary hits. The iodine atom on the pyrimidine (B1678525) ring is particularly significant, as it provides a key vector for synthetic modification. Methodologies like Suzuki-Miyaura coupling can be used to systematically replace the iodine with various functional groups, creating a focused library of derivatives for structure-activity relationship (SAR) studies. smolecule.com

Methodology Objective Application to this compound
AI-Powered Virtual Screening Target Identification & Hit GenerationScreen the compound against a library of human protein targets to predict binding affinity and identify potential therapeutic applications (e.g., kinases, TLRs).
Molecular Dynamics Simulation Elucidate Binding MechanicsSimulate the interaction of the compound with top-ranked protein targets to understand binding stability and key intermolecular interactions.
High-Throughput Screening (HTS) Experimental Validation of ActivityTest the compound and its early derivatives against broad panels of cancer cell lines or enzymatic assays to identify initial biological activity. smolecule.com
Fragment-Based Drug Discovery Lead GenerationUtilize the phenoxy-pyrimidinamine core as a fragment for screening against specific, high-value biological targets.

Exploration of Novel Therapeutic Areas

The pyrimidine scaffold is a cornerstone in the development of drugs for a wide array of diseases, including cancers, infections, and neurological disorders. This versatility suggests that this compound and its future derivatives could have applications across multiple therapeutic areas.

Oncology: Pyrimidine derivatives are integral to cancer therapy, often targeting nucleotide metabolism or protein kinases. Future research could investigate the potential of this compound derivatives as inhibitors of key oncogenic targets, such as Epidermal Growth Factor Receptor (EGFR) or other tyrosine kinases, where pyrimidines have shown significant promise. smolecule.com Furthermore, exploring its role in immuno-oncology by targeting pathways like Toll-like Receptor 4 (TLR4) could open new avenues for cancer treatment.

Central Nervous System (CNS) Disorders: The pyrimidine core is present in agents developed for various CNS conditions. Research could focus on designing derivatives that modulate CNS targets such as serotonin receptors, adenosine receptors, or cannabinoid receptors, which are implicated in disorders like depression, anxiety, and neurodegenerative diseases.

Infectious Diseases: Given the rise of antimicrobial resistance, there is a pressing need for novel anti-infective agents. Pyrimidine-based compounds have demonstrated potent antibacterial, antifungal, and antiviral activities. smolecule.com The unique structure of this compound could be leveraged to design inhibitors of essential microbial enzymes, such as DNA gyrase, or to develop agents effective against drug-resistant pathogens. smolecule.com

Development of Next-Generation Pyrimidinamine Derivatives

The chemical structure of this compound provides a robust framework for creating next-generation derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. The development process should be guided by a systematic SAR exploration.

The three primary sites for modification are the C4-iodo group, the C5-amino group, and the C6-phenoxy ring.

C4 Position: The iodine atom is an ideal handle for introducing chemical diversity. Palladium-catalyzed cross-coupling reactions can be employed to replace the iodine with a wide range of aryl, heteroaryl, or alkyl groups. This strategy allows for fine-tuning of steric and electronic properties to optimize target engagement.

C5 Position: The primary amine can be functionalized to introduce groups that can form additional hydrogen bonds or other interactions with a target protein. Acylation, sulfonylation, or reductive amination can be used to append moieties that improve binding affinity or modulate solubility.

C6 Position: The phenoxy ring can be substituted with various functional groups (e.g., halogens, alkyls, methoxy groups) to explore how changes in this region affect biological activity and metabolic stability.

This systematic derivatization, coupled with iterative cycles of biological testing and computational modeling, will be key to transforming this scaffold into a clinical candidate.

Modification Site Synthetic Strategy Potential Improvement Example Reaction
C4-Iodo Suzuki-Miyaura CouplingEnhanced potency, target selectivity, improved ADME properties. smolecule.comReaction with boronic acids to introduce diverse aromatic systems.
C5-Amine Acylation / SulfonylationIntroduction of new hydrogen bond donors/acceptors, modulation of polarity.Reaction with acid chlorides or sulfonyl chlorides.
C6-Phenoxy Ring Nucleophilic Aromatic SubstitutionAltered steric bulk, improved metabolic stability, modified lipophilicity.Synthesis starting from a substituted phenol.

Strategic Approaches for Overcoming Research Challenges

The path from a lead compound to an approved drug is fraught with challenges, including target specificity, drug resistance, and suboptimal pharmacokinetic properties. A forward-thinking research plan for this compound should include strategies to mitigate these risks.

Achieving Selectivity: A common challenge with kinase inhibitors, a likely target class for pyrimidines, is off-target activity. To address this, computational approaches can be used to design derivatives that exploit subtle differences in the ATP-binding pockets of target versus off-target kinases. KINOMEscan or similar profiling technologies should be employed early in the development process to assess selectivity across the human kinome.

Overcoming Drug Resistance: Drug resistance is a major hurdle, particularly in oncology and infectious diseases. smolecule.com One strategy is to design derivatives that can inhibit both the wild-type and common mutant forms of a target protein. Another approach is to develop compounds that work through a novel mechanism of action, thereby circumventing existing resistance pathways. Combining pyrimidine-based inhibitors with other therapeutic agents is also a clinically validated strategy to overcome resistance.

Optimizing ADME Properties: Poor absorption, distribution, metabolism, and excretion (ADME) properties are a frequent cause of failure in drug development. Early assessment of metabolic stability using liver microsomes, evaluation of cell permeability (e.g., using Caco-2 assays), and measurement of solubility are critical. The chemical modifications described in section 5.3 should be guided not only by potency but also by the goal of achieving a balanced profile of drug-like properties.

By proactively addressing these challenges through a combination of rational design, comprehensive biological profiling, and early ADME assessment, the therapeutic potential of the this compound scaffold can be more effectively realized.

Q & A

Basic Research Questions

Q. What are the standard protocols for safely handling 4-Iodo-6-phenoxy-5-pyrimidinamine in laboratory settings?

  • Methodological Answer : Adhere to institutional safety guidelines, including the use of personal protective equipment (PPE), fume hoods, and chemical spill kits. Laboratories must enforce protocols for waste disposal and emergency response, particularly for iodine-containing compounds, which may pose toxicity risks. Safety training with 100% exam compliance is mandatory before handling hazardous materials .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the molecular structure of this compound?

  • Methodological Answer : Combine nuclear magnetic resonance (NMR) for elucidating proton environments and iodine’s electronic effects, mass spectrometry (MS) for molecular weight confirmation, and single-crystal X-ray diffraction for precise bond-length and dihedral angle measurements. For crystallographic analysis, prioritize resolving intramolecular interactions (e.g., N–H⋯N hydrogen bonds) to confirm stereoelectronic effects, as demonstrated in pyrimidinamine derivatives .

Q. What are the recommended synthetic routes for this compound, and how can reaction yields be optimized?

  • Methodological Answer : Utilize nucleophilic aromatic substitution (SNAr) by introducing iodine at the 4-position of a pyrimidine scaffold. Optimize yields by varying solvent polarity (e.g., DMF or THF), temperature (80–120°C), and catalysts (e.g., CuI). Monitor reaction progress via TLC and purify via column chromatography. Pre-functionalization of the pyrimidine core with phenoxy groups at the 6-position can enhance regioselectivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported crystallographic data for pyrimidinamine derivatives?

  • Methodological Answer : Address discrepancies (e.g., dihedral angle variations in polymorphs) by replicating synthesis under controlled conditions and cross-validating with multiple techniques. For example, compare X-ray diffraction data with computational models (DFT) to assess conformational stability. In cases of polymorphism, analyze thermodynamic stability via differential scanning calorimetry (DSC) .

Q. What computational modeling approaches are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Employ density functional theory (DFT) to calculate electron density maps and Fukui indices, identifying electrophilic centers prone to substitution. Molecular dynamics (MD) simulations can model solvent effects on reaction pathways. Validate predictions with experimental kinetic studies using varying nucleophiles (e.g., alkoxides or amines) .

Q. What factorial design strategies should be employed to investigate multiple variables in the synthesis of this compound?

  • Methodological Answer : Implement a 2^k factorial design to test variables like temperature, solvent polarity, and catalyst concentration. Use response surface methodology (RSM) to optimize yield and purity. For example, a three-factor design could reveal interactions between iodine stoichiometry, reaction time, and solvent choice, enabling efficient parameter tuning .

Q. How can researchers design derivatives of this compound for targeted biological activity studies?

  • Methodological Answer : Modify substituents (e.g., replacing phenoxy with thiophenyl groups) to alter electronic and steric profiles. Use in silico docking studies to predict binding affinity against target proteins (e.g., kinases). Synthesize derivatives via cross-coupling reactions (e.g., Suzuki-Miyaura) and validate activity through enzymatic assays .

Q. What strategies mitigate data integrity risks in computational studies of this compound?

  • Methodological Answer : Ensure data security via encrypted storage and access controls. Use version-controlled software (e.g., Git) for tracking computational workflows. Cross-check simulations with experimental data (e.g., XRD or NMR) to validate force field parameters. Peer-review raw data files to prevent algorithmic bias .

Methodological Frameworks

  • Contradiction Analysis : Apply triangulation by combining experimental, computational, and literature data to resolve inconsistencies .
  • Experimental Design : Leverage factorial designs and RSM for systematic optimization .
  • Theoretical Validation : Align hypotheses with established pyrimidine chemistry principles (e.g., aromatic substitution mechanisms) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.